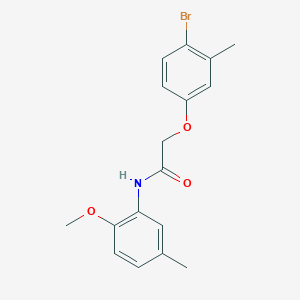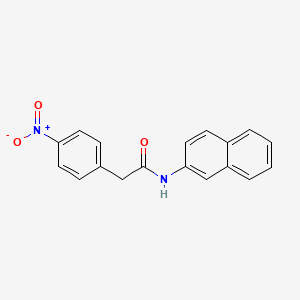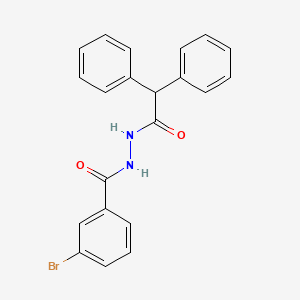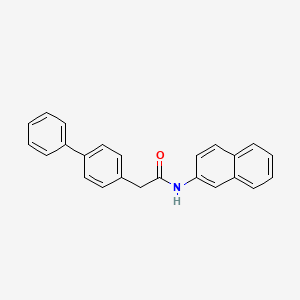![molecular formula C21H16N4O2 B3743403 1-(4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B3743403.png)
1-(4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone
Descripción general
Descripción
The compound “1-(4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole compounds, including “this compound”, is characterized by a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The specific molecular structure of this compound is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrazole compounds, they are generally soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not available in the retrieved data.Mecanismo De Acción
Target of Action
The compound “1-(4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone” is a heterocyclic compound that contains a pyrazole ring . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be specific enzymes or receptors in the pathogens causing these diseases.
Mode of Action
It is known that many pyrazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . A molecular simulation study of a similar compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the leishmania and plasmodium parasites .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities in vitro and in vivo . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone has several advantages for lab experiments. It has a relatively simple structure, making it easy to synthesize and modify for specific applications. This compound has also been found to have low toxicity, making it a safer alternative to other inhibitors. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain applications. This compound also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 1-(4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has been found to have immunomodulatory effects, which could be beneficial in these diseases. Another potential application is in the treatment of viral infections, such as COVID-19. This compound has been found to inhibit the replication of certain viruses, making it a promising candidate for antiviral therapy. Additionally, further studies are needed to investigate the long-term effects of this compound and to optimize its synthesis and formulation for specific applications.
Conclusion
In conclusion, this compound, or this compound, is a small molecule inhibitor that has potential therapeutic applications in various diseases. This compound has been found to exhibit inhibitory effects on various enzymes and signaling pathways, making it a promising candidate for the treatment of cancer, inflammation, and neurodegenerative disorders. While this compound has some limitations for lab experiments, it has several advantages and future directions for research. Further studies are needed to investigate the full potential of this compound in various applications.
Aplicaciones Científicas De Investigación
1-(4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. This compound has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and how it is used. Pyrazole compounds can have a wide range of safety profiles depending on their specific structure and the biological system they interact with . The specific safety and hazards information for “1-(4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone” is not available in the retrieved data.
Propiedades
IUPAC Name |
1-[4-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-15(26)16-8-10-18(11-9-16)27-20-14-19(25-13-5-12-22-25)23-21(24-20)17-6-3-2-4-7-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDPLWYCVGYJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide](/img/structure/B3743329.png)


![N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]-2-hydroxybenzohydrazide](/img/structure/B3743355.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B3743356.png)






![2,4-dichloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B3743399.png)
![4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine](/img/structure/B3743401.png)
